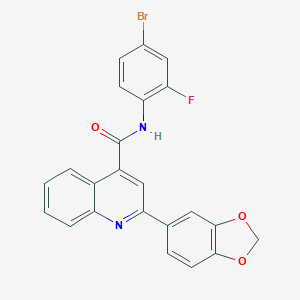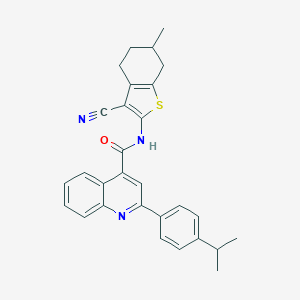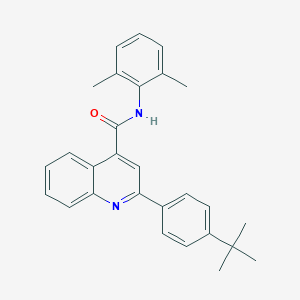![molecular formula C12H6F4O4 B445080 Acide 5-[(2,3,5,6-tétrafluorophénoxy)méthyl]-2-furoïque CAS No. 406470-51-7](/img/structure/B445080.png)
Acide 5-[(2,3,5,6-tétrafluorophénoxy)méthyl]-2-furoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H6F4O4 and a molecular weight of 290.167 g/mol . This compound is characterized by the presence of a furoic acid moiety linked to a tetrafluorophenoxy group via a methylene bridge. It is used in various chemical and industrial applications due to its unique structural properties.
Applications De Recherche Scientifique
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is β-catenin , a key mediator of the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its target, β-catenin, by modulating its activity. Following activation in adult tissues, β-catenin aggregates within the cytoplasm before translocating to the nucleus
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway. This pathway is critical for various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s modulation of β-catenin activity can influence these processes .
Result of Action
The compound’s action on β-catenin and the Wnt/β-catenin signaling pathway can have various molecular and cellular effects. For instance, it can influence cell proliferation and survival, potentially impacting tissue regeneration and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable furoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furoic acid group to alcohols or other reduced forms.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furoic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid methyl ester: An ester derivative of the compound.
Uniqueness
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid is unique due to its combination of a furoic acid moiety and a tetrafluorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O4/c13-6-3-7(14)10(16)11(9(6)15)19-4-5-1-2-8(20-5)12(17)18/h1-3H,4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIPFSMKGPFVTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B444999.png)
![4-[(2-bromophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B445000.png)

![N-(3-chlorobenzyl)-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B445004.png)
![1-{4-[(2,4-Dichlorophenoxy)methyl]benzoyl}indoline](/img/structure/B445006.png)
![3-({[4-(4-Bromophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445008.png)
![Isopropyl 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445010.png)
![N-[4-({4-[(3,4-dimethylbenzoyl)amino]cyclohexyl}methyl)cyclohexyl]-3,4-dimethylbenzamide](/img/structure/B445012.png)
![2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B445013.png)
![N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B445015.png)
![3-chloro-N-(6-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}hexyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B445016.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(4-iodophenoxy)methyl]benzamide](/img/structure/B445019.png)
